molecular formula H8N3O13Sc B231553 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine CAS No. 16987-28-3

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine

Katalognummer: B231553
CAS-Nummer: 16987-28-3
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: DBJDUPSNGKBPPH-SDXDJHTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine is a chemical compound with the molecular formula C17H27N3 and a molecular weight of 273.42 It is known for its unique structure, which includes a hexahydro-1H-azepine ring and a diethylamino-benzylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine typically involves the reaction of hexahydro-1H-azepine with p-(diethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

16987-28-3

Molekularformel

H8N3O13Sc

Molekulargewicht

273.4 g/mol

IUPAC-Name

4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15-

InChI-Schlüssel

DBJDUPSNGKBPPH-SDXDJHTJSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2

Synonyme

1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.